molecular formula C24H24ClF3N6 B10773084 1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine

1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine

Cat. No.: B10773084
M. Wt: 488.9 g/mol
InChI Key: AHZCYZMNFBGXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PMID20483621C5n undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

PMID20483621C5n has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. In biology, it is investigated for its potential as an inhibitor of specific enzymes and receptors, such as the anaplastic lymphoma kinase (ALK) . In medicine, it is explored for its therapeutic potential in treating diseases such as cancer. In industry, it may be used in the development of new drugs and chemical processes.

Mechanism of Action

The mechanism of action of PMID20483621C5n involves its interaction with molecular targets such as the anaplastic lymphoma kinase (ALK) . By inhibiting this kinase, the compound can interfere with signaling pathways that are crucial for the survival and proliferation of cancer cells. This inhibition can lead to the suppression of tumor growth and potentially induce apoptosis in cancer cells.

Comparison with Similar Compounds

PMID20483621C5n can be compared with other similar compounds that also inhibit the anaplastic lymphoma kinase (ALK). Some of these similar compounds include crizotinib, ceritinib, and alectinib. While these compounds share a common target, PMID20483621C5n may have unique properties such as different binding affinities, selectivity profiles, and pharmacokinetic characteristics . These differences can make PMID20483621C5n a valuable addition to the arsenal of ALK inhibitors, offering potential advantages in terms of efficacy and safety.

Properties

Molecular Formula

C24H24ClF3N6

Molecular Weight

488.9 g/mol

IUPAC Name

1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine

InChI

InChI=1S/C24H24ClF3N6/c25-19-1-2-20(24(26,27)28)18(11-19)15-34-10-7-31-23-21(34)12-17(14-32-23)16-3-4-30-22(13-16)33-8-5-29-6-9-33/h1-4,11-14,29H,5-10,15H2,(H,31,32)

InChI Key

AHZCYZMNFBGXAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C3=CC4=C(NCCN4CC5=C(C=CC(=C5)Cl)C(F)(F)F)N=C3

Origin of Product

United States

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